1,3-Propane-d6-diol

Übersicht

Beschreibung

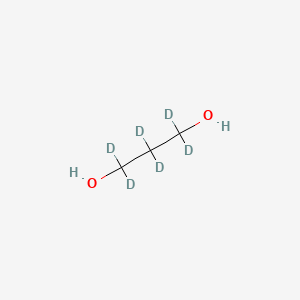

1,3-Propane-d6-diol (CAS RN: 284474-77-7) is a deuterated derivative of 1,3-propanediol, where six hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₃H₂D₆O₂, with a molecular weight of 82.13 g/mol . This compound is characterized as a clear, colorless to light yellow oil and is stored under controlled conditions (2–8°C) to ensure stability .

Vorbereitungsmethoden

Chemical Synthesis via Acrolein Hydration and Catalytic Hydrogenation

The most well-documented chemical route to 1,3-propanediol involves a two-step process: hydration of acrolein to form 3-hydroxypropionaldehyde (3-HPA), followed by catalytic hydrogenation to yield 1,3-propanediol. For deuterated derivatives, this method is adapted by substituting hydrogen with deuterium at critical stages .

Hydration of Acrolein

Acrolein (CH₂=CHCHO) undergoes acid-catalyzed hydration in aqueous media. Patents describe the use of cation-exchange resins with phosphonic acid groups to enhance reaction efficiency. Optimal conditions include:

The reaction produces 3-HPA, which is isolated via distillation. Side products like 3,3'-oxybis-1-propanol are minimized using chelating resins .

Deuterium Incorporation During Hydrogenation

In the hydrogenation step, 3-HPA is reduced using deuterium gas (D₂) over catalysts such as Raney nickel or palladium-on-carbon . Key parameters include:

This step replaces all six hydrogen atoms in the propanediol backbone with deuterium, yielding 1,3-propane-d6-diol. Post-reaction purification involves vacuum distillation to achieve >99% isotopic purity .

Table 1: Key Parameters for Chemical Synthesis

| Parameter | Range/Value | Catalyst Used | Yield (%) |

|---|---|---|---|

| Hydration Temperature | 30–120°C | Phosphonic acid resin | 70–85 |

| Hydrogenation Pressure | 10–50 bar | Pd/C | 90–95 |

| Deuterium Purity | ≥99.9% | - | - |

Biological Synthesis via Microbial Fermentation

Biological production leverages glycerol-fermenting bacteria, notably Lactobacillus reuteri, to convert glycerol into 1,3-propanediol. Deuterated analogs are synthesized by substituting water with D₂O and using deuterated glycerol substrates .

Microbial Pathways

The dha regulon in L. reuteri encodes glycerol dehydratase (DhaB) and 1,3-propanediol oxidoreductase (DhaT) , which catalyze glycerol conversion:

Deuterium incorporation occurs when D₂O replaces H₂O in the fermentation medium, leading to partial or full deuteration depending on incubation time and deuterium concentration .

Optimization Strategies

-

Nitrogen source substitution : Replacing beef extract with corn steep liquor (CSL) increases DhaB/DhaT activity by 40%, boosting 1,3-PDO productivity to 1.27 g/L/h .

-

Fed-batch fermentation : Maintains glycerol concentration below inhibitory levels (IC₅₀ = 150 mM), achieving titers of 68.32 g/L .

Table 2: Fermentation Performance with L. reuteri CH53

| Condition | Productivity (g/L/h) | Yield (mol/mol) | Deuterium Incorporation (%) |

|---|---|---|---|

| Batch (CSL) | 1.27 ± 0.02 | 0.62 | 85–90 |

| Fed-batch (D₂O) | 1.05 ± 0.03 | 0.58 | 92–95 |

Deuteration Techniques for Isotopic Labeling

Deuterium can be introduced via post-synthetic isotopic exchange or in situ incorporation during synthesis.

Post-Synthetic Exchange

1,3-Propanediol is treated with D₂O under acidic or basic conditions, facilitating H/D exchange at hydroxyl groups. However, this method achieves only partial deuteration (≤50%) and requires iterative cycles .

In Situ Deuterium Incorporation

-

Chemical synthesis : Using D₂ gas during hydrogenation ensures complete backbone deuteration .

-

Biological synthesis : Cultivating microbes in D₂O-enriched media results in 90–95% deuterium incorporation in the final product .

Purification and Analytical Methods

Distillation remains the primary purification method for chemically synthesized this compound, achieving >99.5% purity . For biologically derived material, ion-exchange chromatography removes residual proteins and salts .

Analytical validation employs:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies isotopic purity and detects side products.

-

Nuclear Magnetic Resonance (NMR) : Confirms deuterium distribution (¹H-NMR for residual protons, ²H-NMR for deuterium) .

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High isotopic purity (≥99%), Scalable | Requires hazardous reagents (acrolein) |

| Microbial Fermentation | Sustainable, GRAS organisms | Lower deuteration efficiency |

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Propane-d6-diol undergoes typical reactions of alcohols, including:

Oxidation: It can be oxidized to form aldehydes and carboxylic acids.

Reduction: It can be reduced to form alkanes.

Substitution: It can participate in nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Acid chlorides and isocyanates are commonly used reagents.

Major Products:

Oxidation: Acrolein and acrylic acid.

Reduction: Propane.

Substitution: Various esters and ethers.

Wissenschaftliche Forschungsanwendungen

1,3-Propane-d6-diol is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of deuterated polymers and materials for specialized applications

Wirkmechanismus

The mechanism of action of 1,3-Propane-d6-diol is primarily related to its role as a deuterated compound. Deuterium atoms have a higher mass than hydrogen, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and mechanisms, making it a valuable tool in mechanistic studies .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Purity : >95% (atom% D) or 98 atom% D, depending on supplier specifications .

- Applications : Primarily used in stable isotope labeling for metabolic studies, such as LC-MS/MS-based analyses of central carbon metabolism .

- Commercial Availability : Sold in quantities like 25 mg at a premium price (e.g., ¥96,800) due to its specialized synthesis and isotopic enrichment .

Comparative Analysis with Similar Compounds

Structural and Isotopic Comparisons

The table below contrasts 1,3-Propane-d6-diol with its structural analogs, emphasizing isotopic composition, physical properties, and applications:

Key Observations:

Isotopic Complexity :

- This compound contains six deuterium atoms distributed across its carbon backbone (HOCD₂CD₂CD₂OH), making it ideal for tracking metabolic pathways without significant isotopic interference .

- In contrast, 1,2-Propanediol (OD)₂ has deuterium only in its hydroxyl groups (-OD), limiting its utility in studies requiring carbon-deuterium bonds .

Molecular Weight Differences: The deuterated compounds exhibit higher molecular weights compared to their non-deuterated counterparts. For example, this compound (82.13 g/mol) is ~8% heavier than non-deuterated 1,3-propanediol (~76.09 g/mol) .

Cost and Accessibility: The price of this compound is significantly higher (¥96,800 for 25 mg) due to the complexity of synthesizing fully deuterated aliphatic chains. In contrast, non-deuterated 1,2-propanediol is mass-produced for industrial uses at a fraction of the cost .

Functional and Application-Based Differences

Stable Isotope Labeling :

this compound’s deuterium atoms are strategically placed in carbon positions, enabling precise tracking in metabolic flux analysis. This contrasts with partially deuterated analogs like 1,2-Propanediol (OD)₂, which are less suited for such applications .- Safety and Handling: Non-deuterated 1,2-propanediol requires standard safety protocols (e.g., skin protection, ventilation) , whereas deuterated compounds like this compound demand stricter storage (2–8°C) to prevent isotopic exchange or degradation .

Biologische Aktivität

1,3-Propane-d6-diol (also known as 1,3-Propanediol-d6) is a deuterated form of 1,3-propanediol, a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of this compound, highlighting its metabolic pathways, pharmacokinetics, and potential therapeutic uses.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 284474-77-7 |

| Molecular Formula | C₃H₂D₆O₂ |

| Molecular Weight | 82.13140 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

This compound is produced naturally through the fermentation of glycerol by certain microorganisms, making it an interesting candidate for biotechnological applications .

Metabolic Pathways

The incorporation of deuterium in this compound allows it to serve as a tracer in metabolic studies. The presence of stable isotopes like deuterium can alter the pharmacokinetic profiles of drugs by affecting their metabolic rates and pathways. Research indicates that deuterated compounds may exhibit improved stability and reduced toxicity compared to their non-deuterated counterparts .

Pharmacokinetics

A study highlighted the impact of deuteration on the pharmacokinetics of various drugs. It was found that deuterated compounds often have altered absorption rates and half-lives, which can enhance their therapeutic efficacy . This suggests that this compound could potentially improve the pharmacokinetic properties of drugs when used as a part of drug formulations.

Use in Drug Development

This compound has been investigated for its role in drug development as a stabilizing agent. Its unique properties allow it to be incorporated into pharmaceutical formulations where stability and bioavailability are critical. For instance, researchers have explored its use in enhancing the solubility and delivery of poorly soluble drugs .

Research Findings

Recent investigations into the biological activity profiles of deuterated compounds have shown promising results:

Q & A

Q. (Basic) How can researchers verify the isotopic purity of 1,3-Propane-d6-diol in experimental setups?

Methodological Answer:

Isotopic purity is critical for reproducible results. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., C-1, C-2, and C-3). For example, compare -NMR spectra with non-deuterated 1,3-propanediol: the absence of proton signals at deuterated positions indicates successful labeling . Mass spectrometry (MS) with high-resolution instruments (e.g., LC-MS/MS) can further validate molecular weight (82.13 g/mol for ) and isotopic distribution. Calibrate instruments using certified reference standards to minimize analytical bias .

Q. (Basic) What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

Store this compound at 2–8°C in airtight, light-resistant containers to prevent degradation or isotopic exchange . Avoid prolonged exposure to moisture or oxygen, as these can hydrolyze the compound or alter deuterium labeling. For long-term storage, aliquot the compound into smaller vials under inert gas (e.g., argon) and monitor purity annually via NMR or MS .

Q. (Advanced) How should researchers account for deuterium isotope effects (DIEs) when using this compound in kinetic studies?

Methodological Answer:

DIEs arise due to mass differences between protium and deuterium, altering reaction rates. For enzyme-catalyzed reactions (e.g., dehydrogenases):

Control experiments : Compare reaction rates with non-deuterated 1,3-propanediol to quantify kinetic isotope effects (KIEs).

Adjust kinetic parameters : Use the Swain-Schaad relationship to estimate primary and secondary KIEs.

Computational modeling : Apply density functional theory (DFT) to predict isotopic effects on transition states .

Document deviations in activation energy or equilibrium constants to refine mechanistic interpretations .

Q. (Advanced) How can discrepancies in metabolic flux analysis (MFA) be resolved when using this compound as a tracer?

Methodological Answer:

Discrepancies may stem from isotopic dilution or incomplete tracer incorporation. Mitigate these by:

Cross-validation : Use complementary tracers (e.g., -labeled substrates) to confirm pathway activity .

Time-course sampling : Collect data at multiple time points to track isotopic steady-state dynamics.

Model refinement : Integrate isotopic labeling data with constraint-based models (e.g., flux balance analysis) to resolve conflicting flux distributions.

Instrument calibration : Ensure MS/MS detection limits are optimized for low-abundance deuterated metabolites .

Q. (Basic) What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Key steps:

Sample preparation : Deproteinize biological fluids (e.g., plasma) using acetonitrile or methanol.

Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar compounds.

Detection : Monitor the transition m/z 82.13 → fragment ions (e.g., m/z 45 for ).

Validate the method with spike-and-recovery experiments to ensure accuracy in complex matrices .

Q. (Advanced) What considerations are essential when integrating this compound into in vitro enzymatic assays?

Methodological Answer:

Solvent compatibility : Ensure deuterated compounds do not inhibit enzyme activity. Pre-test solvents (e.g., DMSO or buffer systems) for compatibility.

Isotope effects on binding : Use isothermal titration calorimetry (ITC) to assess deuterium-induced changes in substrate-enzyme binding affinity.

Quenching protocols : Rapidly terminate reactions (e.g., flash-freezing) to prevent post-assay isotopic exchange.

Data normalization : Correct for background noise using blank samples containing deuterated solvent .

Q. (Basic) How can researchers ensure the structural integrity of this compound during synthetic modifications?

Methodological Answer:

Protection-deprotection strategies : Use acid-labile protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups during derivatization.

Reaction monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to detect unintended deuteration loss.

Post-synthesis purification : Use silica gel chromatography or recrystallization to isolate pure deuterated products. Verify final structure via -NMR .

Q. (Advanced) How to design a tracer study using this compound to map microbial metabolic pathways?

Methodological Answer:

Strain selection : Use auxotrophic mutants or engineered strains to force reliance on the deuterated substrate.

Pulse-chase labeling : Introduce this compound at mid-log phase and track incorporation into downstream metabolites (e.g., lipids or polyhydroxyalkanoates).

Multi-omics integration : Combine fluxomics data with transcriptomics to identify regulatory nodes influenced by deuterium labeling.

Statistical validation : Apply principal component analysis (PCA) to distinguish isotopic enrichment patterns from biological variability .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.